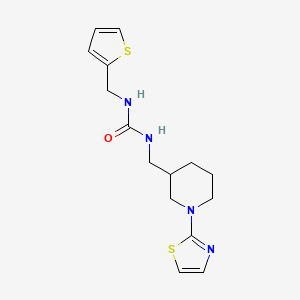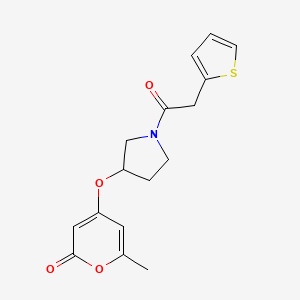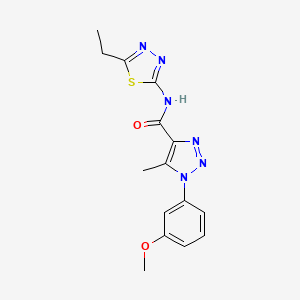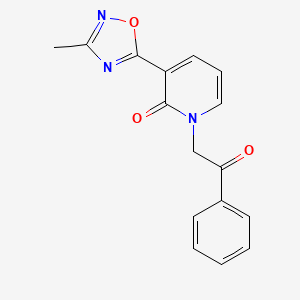![molecular formula C16H25N5O2 B2361066 4-Methyl-2,6-bis(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 1190281-76-5](/img/structure/B2361066.png)
4-Methyl-2,6-bis(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,6-bis(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a chemical compound that has been the subject of much scientific research in recent years. This compound is commonly referred to as MRS2500 and is a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is involved in a wide range of physiological processes, including platelet aggregation, smooth muscle contraction, and neuronal signaling.
作用機序
MRS2500 is a selective antagonist of the P2Y1 receptor, which is involved in a wide range of physiological processes. By blocking the activity of this receptor, MRS2500 is able to modulate a number of cellular responses, including platelet aggregation, smooth muscle contraction, and neuronal signaling. The precise mechanism of action of MRS2500 is still the subject of ongoing research, but it is thought to involve the inhibition of intracellular calcium signaling pathways.
Biochemical and Physiological Effects:
MRS2500 has a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the relaxation of smooth muscle, and the modulation of neuronal signaling. These effects are mediated through the P2Y1 receptor, which is widely expressed in a number of different tissues and cell types. MRS2500 has also been shown to have anti-inflammatory effects, which may be of particular relevance in the treatment of conditions such as ischemic stroke.
実験室実験の利点と制限
One of the main advantages of using MRS2500 in laboratory experiments is its high degree of selectivity for the P2Y1 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other signaling pathways. However, one of the limitations of using MRS2500 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on MRS2500, including:
1. Further studies on the use of MRS2500 as a treatment for ischemic stroke, including clinical trials in humans.
2. Investigations into the potential therapeutic applications of MRS2500 in other neurological conditions, such as epilepsy and traumatic brain injury.
3. Studies on the biochemical and physiological effects of MRS2500 in different tissues and cell types, with a particular focus on its anti-inflammatory effects.
4. Development of new synthesis methods for MRS2500 that improve its solubility and ease of administration in laboratory experiments.
5. Investigation of the potential use of MRS2500 as a tool for studying the role of the P2Y1 receptor in various physiological processes.
合成法
The synthesis of MRS2500 involves a number of steps, including the reaction of 2,6-dimethyl-4-nitrophenol with 2-methylpropylamine to form the corresponding amine. This amine is then reacted with 4,5-dicyanoimidazole to form the desired compound. The synthesis of MRS2500 is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
科学的研究の応用
MRS2500 has been the subject of much scientific research in recent years, with a particular focus on its potential therapeutic applications. One of the most promising areas of research involves the use of MRS2500 as a treatment for ischemic stroke. Ischemic stroke is a condition in which the blood supply to the brain is interrupted, leading to brain damage and neurological deficits. MRS2500 has been shown to reduce the size of brain lesions and improve neurological outcomes in animal models of ischemic stroke.
特性
IUPAC Name |
4-methyl-2,6-bis(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-10(2)8-19-6-7-20-12-13(17-15(19)20)18(5)16(23)21(14(12)22)9-11(3)4/h10-11H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUFDHHNGNNFMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Bis(2-methylpropyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2,2'-bithiophene]-5-yl}-S-(2-chlorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2360985.png)
![4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2360987.png)


![1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2360990.png)



![6-(4-Methoxyphenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2360998.png)

![(2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2361002.png)
![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B2361004.png)

